molecular formula C13H14F2N2 B1454329 ([1-(3,4-Difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methyl)amine CAS No. 1177287-57-8

([1-(3,4-Difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methyl)amine

Cat. No.: B1454329
CAS No.: 1177287-57-8
M. Wt: 236.26 g/mol
InChI Key: XKSPGORRNMHELA-UHFFFAOYSA-N
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Description

([1-(3,4-Difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methyl)amine (CAS 1177287-57-8) is a high-value pyrrole derivative of significant interest in medicinal chemistry and antiviral research. With the molecular formula C13H14F2N2 and a molecular weight of 236.26, this compound serves as a critical chemical intermediate . Its primary research application lies in the synthesis and optimization of Hepatitis B Virus (HBV) Capsid Assembly Modulators (CAMs), a promising new class of antiviral compounds . SAR studies have demonstrated that modifications to the core pyrrole structure, such as the 3,4-difluorophenyl moiety, are essential for achieving sub-nanomolar antiviral activity by optimizing interactions within the hydrophobic pocket of the HBV core protein dimer . The 3,4-difluorophenyl fragment is strategically incorporated to influence molecular conformation and enhance interactions with biological targets through the high electronegativity and hydrogen-bonding potential of the fluorine atoms . This amine is a key building block for researchers developing novel therapeutic agents targeting persistent viral infections. It is supplied as a high-purity compound for research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[1-(3,4-difluorophenyl)-2,5-dimethylpyrrol-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F2N2/c1-8-5-10(7-16)9(2)17(8)11-3-4-12(14)13(15)6-11/h3-6H,7,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKSPGORRNMHELA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC(=C(C=C2)F)F)C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods

Pyrrole Ring Construction

The pyrrole ring substituted at positions 2 and 5 with methyl groups and at position 1 with a 3,4-difluorophenyl group can be synthesized via cyclization reactions involving appropriate ketone or diketone precursors and amine sources. A common approach includes:

Introduction of the Methylamine Group

The methylamine substituent at the 3-position of the pyrrole ring is introduced by:

  • Nucleophilic substitution reactions: The pyrrole intermediate bearing a suitable leaving group (e.g., chloroacetyl chloride adducts) undergoes amination by reaction with methylamine or its salts (such as dimethylamine hydrochloride) in the presence of bases like triethylamine in solvents such as dichloromethane at room temperature.

  • Reduction steps: Catalytic hydrogenation (e.g., using 10% palladium on carbon in ethanol under hydrogen atmosphere) may be employed to reduce intermediates to the corresponding amines.

Reaction Conditions and Yields

Typical conditions and yields for key steps are summarized below:

Step Reagents/Conditions Yield (%)
Amination of pyrrole intermediate Methylamine hydrochloride, triethylamine, CH2Cl2, rt, 2 h High (not specified)
Catalytic hydrogenation 10% Pd-C, EtOH, H2 atm, rt, overnight High (not specified)
Cyclization (pyrrole formation) 2,5-hexanedione, p-toluenesulfonic acid on silica gel, reflux, 3 h High (not specified)
Ring closure/chlorination POCl3, DMF, 100 °C, 3 h Moderate to high

These conditions are optimized to maximize yield and purity, with typical purities exceeding 95% as confirmed by LC-MS and NMR analysis.

Analytical and Characterization Techniques

  • NMR Spectroscopy: ^1H and ^13C NMR spectra are recorded to confirm the structure, with chemical shifts referenced to residual solvent peaks. Splitting patterns and coupling constants are analyzed to verify substitution patterns on the pyrrole ring.

  • LC-MS Analysis: High-performance liquid chromatography coupled with mass spectrometry is used to determine compound purity (≥95%) and molecular weight confirmation.

  • Physicochemical Properties: Solubility, log D (partition coefficient), and protein binding are evaluated using chromatographic and nephelometric methods to assess compound behavior in biological systems.

Research Findings and Optimization

Research into the preparation of this compound and related pyrrole derivatives has revealed:

  • The importance of acidic catalysis in pyrrole ring formation for achieving high regioselectivity and yield.

  • The efficacy of palladium-catalyzed hydrogenation in reducing intermediates to amines without affecting sensitive aromatic substituents.

  • The use of chloroacetyl chloride intermediates enables selective functionalization at the pyrrole 3-position, facilitating subsequent amination.

  • Optimization of reaction times and temperatures is critical to balance conversion rates and minimize side reactions.

  • The compound’s physicochemical profile (e.g., solubility and lipophilicity) is influenced by the difluorophenyl substituent, which also impacts biological activity.

Summary Table of Preparation Steps

Preparation Stage Reagents/Conditions Purpose Notes
Pyrrole ring synthesis 3,4-Difluoroaniline + 2,5-hexanedione, p-TsOH, reflux Cyclization to pyrrole core Acidic catalysis essential
Ring chlorination POCl3, DMF, 100 °C, 3 h Activation for substitution Facilitates amination step
Amination Methylamine hydrochloride, Et3N, CH2Cl2, rt, 2 h Introduction of methylamine Nucleophilic substitution
Reduction 10% Pd-C, EtOH, H2 atm, rt, overnight Reduction of intermediates Preserves aromatic groups
Purification Chromatography, crystallization Isolation of pure compound Purity ≥95% by LC-MS

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the methanamine group is oxidized to form an imine or nitrile.

    Reduction: Reduction reactions can convert the difluorophenyl group to a tetrahydro derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common nucleophiles include hydroxide ions (OH⁻) and alkoxide ions (RO⁻).

Major Products:

    Oxidation: Imine or nitrile derivatives.

    Reduction: Tetrahydro derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to ([1-(3,4-Difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methyl)amine exhibit promising anticancer properties. For instance, studies have demonstrated that related pyrrole derivatives show activity against various cancer cell lines such as PC3 (prostate cancer), K562 (chronic myelogenous leukemia), HeLa (cervical cancer), and A549 (lung cancer) at micromolar concentrations . The difluorophenyl substitution is believed to enhance the interaction with biological targets involved in cancer progression.

Antifungal and Insecticidal Activities

In addition to anticancer properties, this compound has shown potential antifungal and insecticidal activities. For example, studies on similar pyrrole derivatives have reported effective inhibition against fungal pathogens like Botrytis cinerea and Sclerotinia sclerotiorum at concentrations as low as 50 μg/ml . These findings suggest that the compound could be developed into agricultural fungicides or insecticides.

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of a series of pyrrole derivatives including This compound . The results indicated that these compounds induced apoptosis in cancer cells through the activation of intrinsic apoptotic pathways. The structure-activity relationship (SAR) analysis highlighted that the presence of the difluorophenyl group significantly increased cytotoxicity compared to non-fluorinated analogs.

Case Study 2: Agricultural Applications

Another study investigated the antifungal properties of pyrrole derivatives in agricultural settings. Compounds similar to This compound were tested against common crop pathogens. Results showed that specific derivatives exhibited higher efficacy than traditional fungicides like tebuconazole, suggesting a viable alternative for crop protection .

Mechanism of Action

The mechanism of action of ([1-(3,4-Difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Core Structure Aryl Substituent Amine Side Chain Molecular Weight (g/mol) Key Properties/Applications
([1-(3,4-Difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methyl)amine Pyrrole 3,4-Difluorophenyl Methylamine ~264.3* Hypothesized CNS activity (analog-based)
Dimethyl(1-phenyl-1H-1,2,3-triazol-4-ylmethyl)amine 1,2,3-Triazole Phenyl Dimethylamine 215.3 Click chemistry intermediates
1-(4-Fluorophenyl)-5-p-tolyl-1H-pyrazole-3-carboxamide Pyrazole 4-Fluorophenyl, p-tolyl Carboxamide 485.2 Antioxidant, kinase inhibition

*Estimated based on formula.

Electronic and Steric Effects

In contrast, the phenyl group in the triazole derivative (Table 1, Row 2) lacks fluorine, reducing its polarity and possibly its binding affinity to targets requiring halogen interactions .

Heterocyclic Core :

  • The pyrrole ring offers a planar, aromatic structure with one nitrogen atom, differing from the triazole (three nitrogens) and pyrazole (two adjacent nitrogens) cores. These differences affect hydrogen-bonding capacity and aromatic π-stacking interactions.

Biological Activity

The compound ([1-(3,4-Difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methyl)amine is a novel organic molecule characterized by its unique structure, which includes a pyrrole ring substituted with a difluorophenyl group and a methanamine moiety. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The IUPAC name of the compound is [1-(3,4-difluorophenyl)-2,5-dimethylpyrrol-3-yl]methanamine . Its molecular formula is C13H14F2N2C_{13}H_{14}F_2N_2 with a CAS number of 1177287-57-8 . The structural features contribute to its potential biological activities.

PropertyValue
Molecular FormulaC13H14F2N2C_{13}H_{14}F_2N_2
CAS Number1177287-57-8
IUPAC Name[1-(3,4-difluorophenyl)-2,5-dimethylpyrrol-3-yl]methanamine
InChI KeyXKSPGORRNMHELA-UHFFFAOYSA-N

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways. The precise targets and pathways are context-dependent but are crucial for understanding its pharmacological potential.

Biological Activity and Structure-Activity Relationships (SAR)

Recent studies have highlighted the importance of specific functional groups in determining the biological activity of related compounds. For instance, derivatives featuring bulky and electron-rich groups at strategic positions have shown enhanced activity against certain receptors like TRPV4, while others have been less effective .

Case Study: TRPV4 Modulation

A study investigated the TRPV4 antagonistic properties of various derivatives related to this compound. Compounds were tested for their ability to modulate calcium influx in HEK293 cells overexpressing TRPV4. Results indicated that certain modifications significantly enhanced antagonistic activity, suggesting that the structural attributes of the pyrrole ring and substituents play a vital role in receptor interaction .

Cytotoxicity and Selectivity

In vitro tests conducted on human cervical (HeLa) and lung (A549) carcinoma cells revealed that some derivatives did not exhibit significant cytotoxic effects at concentrations up to 25 µM. This suggests a favorable safety profile for further development as therapeutic agents .

Summary of Findings

The biological activity of this compound is characterized by:

  • Mechanism of Action : Interaction with enzymes and receptors leading to modulation of biological pathways.
  • Structure-Activity Relationships : Specific functional groups enhance or diminish activity against targeted receptors.
  • Cytotoxicity Profile : Low cytotoxicity in cancer cell lines indicates potential for therapeutic applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing ([1-(3,4-Difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methyl)amine?

  • Methodology : The synthesis typically involves multi-step reactions starting with the formation of the pyrrole core. A common approach includes:

Knorr pyrrole synthesis or Paal-Knorr cyclization to construct the 2,5-dimethylpyrrole ring.

Electrophilic substitution at the 3-position of the pyrrole with a chloromethyl group.

Nucleophilic amination to introduce the amine functionality, followed by coupling with 3,4-difluorophenyl via Suzuki-Miyaura cross-coupling or Ullmann-type reactions .

  • Key Considerations : Optimize reaction conditions (e.g., temperature, catalyst loading) to minimize side products. Use HPLC or GC-MS to monitor intermediate purity .

Q. How can the molecular structure of this compound be unambiguously confirmed?

  • Analytical Techniques :

  • X-ray crystallography : Refinement using SHELXL (for small-molecule structures) to resolve bond lengths and angles, with validation via R-factor analysis .
  • ORTEP-3 : Generate thermal ellipsoid plots to visualize anisotropic displacement parameters .
  • NMR spectroscopy : Use 19F^{19}\text{F} NMR to confirm fluorine substitution patterns and 1H^{1}\text{H}-13C^{13}\text{C} HSQC for methyl group assignments .

Q. What spectroscopic signatures distinguish this compound from structurally similar amines?

  • FT-IR : Look for N-H stretching (~3300 cm1^{-1}) and C-F vibrations (1100–1250 cm1^{-1}).
  • Mass Spectrometry : High-resolution ESI-MS should show a molecular ion peak at m/z [M+H]+^+ corresponding to the molecular formula C14_{14}H15_{15}F2_2N2_2 (exact mass calculated: 261.11 g/mol) .
  • 19F^{19}\text{F} NMR : Two distinct fluorine signals for the 3,4-difluorophenyl group, with coupling constants (JFF_{F-F}) < 20 Hz .

Advanced Research Questions

Q. How do steric and electronic effects of the 3,4-difluorophenyl group influence the compound’s reactivity in catalytic amination?

  • Mechanistic Insight : The electron-withdrawing fluorine substituents increase the electrophilicity of the pyrrole’s C-3 position, facilitating nucleophilic attack by amines. Steric hindrance from the 2,5-dimethyl groups may slow reaction kinetics.
  • Experimental Design :

  • Perform DFT calculations (e.g., Gaussian 16) to map transition states and compare activation energies for fluorinated vs. non-fluorinated analogs.
  • Use kinetic studies (e.g., variable-temperature NMR) to quantify rate differences .

Q. What strategies resolve discrepancies between computational predictions and experimental data in crystallographic studies?

  • Data Contradiction Analysis :

  • If computed bond lengths (e.g., C-N in the amine group) deviate from X-ray data by >0.02 Å, re-evaluate the basis set (e.g., switch from B3LYP/6-31G** to M06-2X/cc-pVTZ).
  • Validate hydrogen bonding networks using Hirshfeld surface analysis (CrystalExplorer) and cross-check with SHELXL refinement statistics .

Q. How can structure-activity relationships (SAR) be explored for this compound in medicinal chemistry contexts?

  • Methodology :

Synthesize analogs with variations in fluorine position (e.g., 2,4-difluoro vs. 3,4-difluoro) or methyl group substitution.

Test biological activity (e.g., enzyme inhibition assays) and correlate with molecular docking (AutoDock Vina) to target proteins (e.g., kinases or GPCRs).

Use QSAR models to predict logP and bioavailability, validated by experimental logD7.4 measurements .

Methodological Resources

  • Crystallography : SHELX suite (structure solution/refinement) , ORTEP-3 (visualization) .
  • Synthesis : Fluorination protocols from , purity validation via HPLC ( ).
  • Computational Tools : Gaussian 16 (DFT), AutoDock Vina (docking), and CrystalExplorer (Hirshfeld analysis).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
([1-(3,4-Difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methyl)amine
Reactant of Route 2
([1-(3,4-Difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methyl)amine

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